![molecular formula C17H14N2O2S B14814068 4-{[(E)-naphthalen-2-ylmethylidene]amino}benzenesulfonamide](/img/structure/B14814068.png)
4-{[(E)-naphthalen-2-ylmethylidene]amino}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-naphthylmethylene)amino]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a naphthylmethylene group attached to an amino group, which is further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-naphthylmethylene)amino]benzenesulfonamide typically involves the condensation of 2-naphthaldehyde with 4-aminobenzenesulfonamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for 4-[(2-naphthylmethylene)amino]benzenesulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve high yields and purity of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-[(2-naphthylmethylene)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[(2-naphthylmethylene)amino]benzenesulfonamide involves its interaction with molecular targets such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-naphthylmethylene)amino]benzenesulfonamide
- 4-[(2-naphthylmethylene)amino]benzenesulfonamide derivatives : These include compounds with modifications to the naphthyl or sulfonamide groups, which may enhance their biological activity or selectivity.
Uniqueness
4-[(2-naphthylmethylene)amino]benzenesulfonamide stands out due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This selectivity is crucial for its potential use as an anticancer agent, as it minimizes off-target effects and enhances therapeutic efficacy .
Properties
Molecular Formula |
C17H14N2O2S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(naphthalen-2-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C17H14N2O2S/c18-22(20,21)17-9-7-16(8-10-17)19-12-13-5-6-14-3-1-2-4-15(14)11-13/h1-12H,(H2,18,20,21) |
InChI Key |
TZBZWVWKSQXYNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14814005.png)
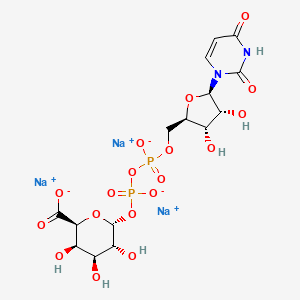
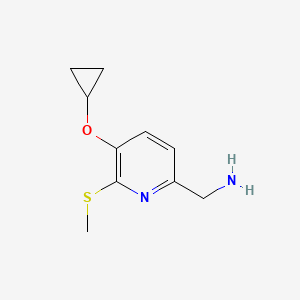




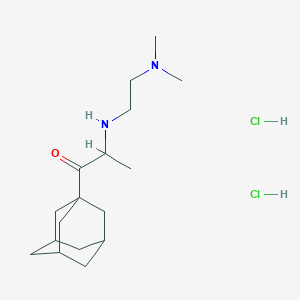
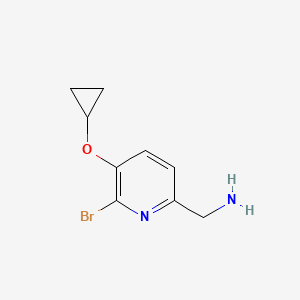

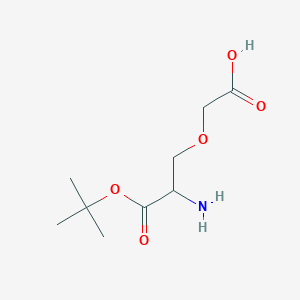
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-furan-2-ylmethylidene]amino}benzenesulfonamide](/img/structure/B14814044.png)

